molecular formula C6H10O2 B1606301 Ethene;methyl prop-2-enoate CAS No. 25103-74-6

Ethene;methyl prop-2-enoate

Cat. No.: B1606301
CAS No.: 25103-74-6
M. Wt: 114.14 g/mol
InChI Key: HGVPOWOAHALJHA-UHFFFAOYSA-N
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Description

Ethene (ethylene) and methyl prop-2-enoate (commonly known as methyl acrylate, MA) are distinct compounds but are occasionally referenced together in copolymer systems. Methyl acrylate (MA) is an α,β-unsaturated ester with the formula CH₂=CHCOOCH₃, widely used in polymer production, adhesives, and coatings . Ethene (C₂H₄) is a simple alkene, and its copolymerization with MA enhances material properties like flexibility and chemical resistance . Recent studies also highlight MA's role as a volatile organic compound (VOC) with significant antifungal activity, distinguishing it from structurally similar esters .

Properties

CAS No.

25103-74-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

ethene;methyl prop-2-enoate

InChI

InChI=1S/C4H6O2.C2H4/c1-3-4(5)6-2;1-2/h3H,1H2,2H3;1-2H2

InChI Key

HGVPOWOAHALJHA-UHFFFAOYSA-N

SMILES

COC(=O)C=C.C=C

Canonical SMILES

COC(=O)C=C.C=C

Other CAS No.

25103-74-6

Origin of Product

United States

Chemical Reactions Analysis

Polymerization and Copolymerization

EMA is synthesized via free radical polymerization. Key parameters include:

  • Initiators : Peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., AIBN) .

  • Temperature : 60–80°C for optimal chain propagation.

  • Monomer Ratios : Ethylene content typically ranges from 60–90 wt%, affecting crystallinity and flexibility .

PropertyEthylene SegmentMethyl Acrylate Segment
Reactivity Low (saturated hydrocarbon)High (α,β-unsaturated ester)
Functionality Non-polarPolar, reactive ester group

Oxidation Reactions

EMA undergoes oxidation under thermal or photolytic conditions:

  • Mechanism : Radical chain oxidation leads to hydroperoxide formation, followed by chain scission or cross-linking.

  • Outcomes :

    • Degradation : Reduced molecular weight at >150°C in air.

    • Cross-Linking : Enhanced mechanical strength via ester group oxidation.

Hydrolysis of Ester Groups

The ester groups in EMA hydrolyze under acidic or alkaline conditions:

  • Acidic Hydrolysis :
    CH2CH2-COOCH3+H2OH+CH2CH2-COOH+CH3OH\text{CH}_2\text{CH}_2\text{-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_2\text{CH}_2\text{-COOH} + \text{CH}_3\text{OH}

  • Alkaline Hydrolysis :
    CH2CH2-COOCH3+OHCH2CH2-COO+CH3OH\text{CH}_2\text{CH}_2\text{-COOCH}_3 + \text{OH}^- \rightarrow \text{CH}_2\text{CH}_2\text{-COO}^- + \text{CH}_3\text{OH}

Kinetic Data :

ConditionRate Constant (k, L/mol·s)Half-Life (t₁/₂)Source
pH 1.02.1×1052.1 \times 10^{-5}9.2 hours
pH 13.06.7×1036.7 \times 10^{-3}17 minutes

Reactivity with Ozone

EMA’s α,β-unsaturated ester groups react with ozone, though slower than alkenes due to electron-withdrawing effects:

CompoundkO3k_{\text{O}_3} (cm³/molecule·s)Reactivity Factor (vs. Propene)
Methyl Acrylate1.05×10181.05 \times 10^{-18}0.6
Propene1.74×10181.74 \times 10^{-18}1.0
Ethylene1.01×10181.01 \times 10^{-18}0.58

Data adapted from ozonolysis studies of α,β-unsaturated esters .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals EMA’s degradation profile:

  • Onset Temperature : ~250°C (N₂ atmosphere) .

  • Primary Products : Ethylene, CO₂, and methacrylic acid fragments.

Cross-Linking Reactions

EMA can be chemically modified to introduce cross-links:

  • Agents : Peroxides (e.g., dicumyl peroxide) or sulfur-based systems.

  • Applications : Improved heat resistance for automotive seals.

Comparative Reactivity with Analogues

Reaction TypeEMAPolyethylene (PE)Poly(methyl acrylate) (PMA)
Oxidation Resistance ModerateHighLow
Hydrolytic Stability Low (ester hydrolysis)HighVery Low
Ozonolysis Susceptibility ModerateNoneHigh

Mechanism of Action

Comparison with Similar Compounds

Methyl Propanoate (MP)

Structure: Methyl propanoate (CH₃CH₂COOCH₃) is a saturated ester, differing from MA by the absence of a double bond. Antifungal Activity:

  • Efficacy: MA exhibits superior antifungal effects compared to MP. At 500 μM, MA inhibits 99% of Fusarium culmorum and Cochliobolus sativus growth, while MP achieves 95–98% inhibition .
  • Mode of Action: Both disrupt fungal membranes, evidenced by potassium (K⁺) ion leakage. MA induces higher K⁺ release (1,000 mg/L at 1,000 μM after 5 hours) than MP (700 mg/L at 500 μM) .
  • Volatility: Despite MA's lower molar mass (86.06 g/mol vs. MP’s 88.11 g/mol), conflicting evidence suggests MP's resistance in C. sativus may relate to lower volatility . This discrepancy warrants further investigation.

Table 1: Antifungal Performance of MA and MP

Compound Concentration (μM) Growth Inhibition (%) Fungicidal Effect
MA 500 99 Yes
MP 500 95–98 No
MP 1,000 100 Yes

Ethyl Acrylate (EA)

Structure: Ethyl acrylate (CH₂=CHCOOCH₂CH₃) shares MA's unsaturated backbone but has a longer alkyl chain. Ozonolysis Reactivity:

  • EA reacts with ozone at a rate coefficient (k) of 1.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, producing ethene as a primary product .
  • Comparatively, ethyl methacrylate (k = 7.7 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) shows higher reactivity due to its methyl substituent .

Applications: EA is used in paints and textiles but is less studied for antifungal activity compared to MA.

Copolymers with Ethene

Copolymer Systems:

  • Ethylene-Methyl Acrylate (EMA): This copolymer (CAS 26794-25-2) combines ethylene's rigidity with MA's polarity, improving tear resistance in packaging materials .

Table 2: Key Properties of Copolymers

Copolymer Key Features Applications
EMA Enhanced chemical resistance Automotive seals, cables
EVA High flexibility, UV stability Footwear, solar cell films

Other Structurally Related Esters

  • Methyl Tiglate (MT): Exhibits moderate ozonolysis reactivity (k = 6.5 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) and is less volatile than MA .

Research Findings and Mechanisms

Antifungal Mechanisms

MA and MP disrupt fungal membrane integrity, leading to ion leakage and cell death. MA's α,β-unsaturation enhances electrophilicity, facilitating stronger interactions with microbial membranes .

Environmental Reactivity

MA's lower ozone reactivity compared to bulkier esters (e.g., ethyl methacrylate) suggests it degrades more slowly in the atmosphere, raising ecological concerns .

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